Cobalt tetracarbonyl hydride

Description

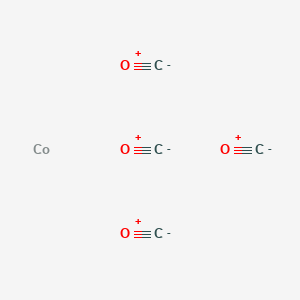

Structure

2D Structure

Properties

IUPAC Name |

carbon monoxide;cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CO.Co/c4*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQOECYRLBNNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas with an offensive odor. Mp: -26 °C, Gas with an offensive odor; [NIOSH], Gas with an offensive odor. | |

| Record name | COBALT HYDROCARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobalt hydrocarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT HYDROCARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/294 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cobalt hydrocarbonyl (as Co) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0148.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

NA (Gas) | |

| Record name | Cobalt hydrocarbonyl (as Co) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0148.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.05 % (NIOSH, 2023), 0.05% | |

| Record name | COBALT HYDROCARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobalt hydrocarbonyl (as Co) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0148.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

5.93(relative gas density) | |

| Record name | Cobalt hydrocarbonyl (as Co) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0148.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.93 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 5.93 | |

| Record name | COBALT HYDROCARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT HYDROCARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/294 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), >1 atm | |

| Record name | COBALT HYDROCARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT HYDROCARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/294 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cobalt hydrocarbonyl (as Co) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0148.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

16842-03-8 | |

| Record name | COBALT HYDROCARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT HYDROCARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/294 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cobalt hydrocarbonyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GGDBBA0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-15 °F (NIOSH, 2023), -15 °F | |

| Record name | COBALT HYDROCARBONYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT HYDROCARBONYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/294 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cobalt hydrocarbonyl (as Co) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0148.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt Tetracarbonyl Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, HCo(CO)₄, is a volatile, pale yellow liquid first synthesized by Walter Hieber in the 1930s.[1] This organometallic compound is of significant interest due to its pivotal role as a catalyst in industrial hydroformylation (oxo process), a process that converts alkenes, carbon monoxide, and hydrogen into aldehydes.[1][2] Despite its industrial importance and utility in various carbonylation, hydrogenation, and silyl (B83357) group transfer reactions, its high volatility, thermal instability, and air sensitivity present considerable handling challenges.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and essential properties of this compound, tailored for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent, intolerable odor.[1][3] It is thermally unstable and decomposes readily, particularly in the absence of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[3] The compound is highly flammable and a strong reducing agent.[1] It possesses a trigonal bipyramidal geometry with C₃ᵥ symmetry, where the hydride ligand occupies an axial position.[2][3] Notably, HCo(CO)₄ is a strong acid for a metal hydride, with a pKa of 8.3 in acetonitrile.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₄HCoO₄ | [3] |

| Molar Mass | 171.98 g/mol | [3] |

| Appearance | Pale yellow to colorless volatile liquid | [1][3] |

| Odor | Pungent, intolerable | [3] |

| Melting Point | -26 °C | [1] |

| Boiling Point | ~47 °C | [1] |

| Solubility | Soluble in hexane, toluene, ethanol; 0.05% in water (20 °C) | [3] |

| pKa | 8.3 (in acetonitrile) | [4] |

| Structure | Trigonal bipyramidal | [2][3] |

| Symmetry | C₃ᵥ | [2][3] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound. Due to its instability, it is often generated in situ for immediate use in subsequent reactions.[1]

Hydrogenation of Dicobalt Octacarbonyl

This is the most common method for generating HCo(CO)₄, especially for catalytic applications.[1] The reaction is a reversible equilibrium that is influenced by temperature and the partial pressures of hydrogen and carbon monoxide.[5]

Reaction:

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄

Thermodynamic Parameters:

The reaction is endothermic with a reported enthalpy of reaction (ΔH) of 13–28 kJ/mol, depending on the solvent.[1][2] The thermodynamic parameters for the equilibrium have been determined by infrared spectroscopy to be ΔH = 4.054 kcal mol⁻¹ and ΔS = -3.067 cal mol⁻¹ K⁻¹.[3]

Experimental Protocol:

A detailed, step-by-step laboratory procedure for the high-pressure synthesis is as follows:

-

Reactor Setup: A high-pressure autoclave or reactor made of stainless steel is required.[6] The reactor should be equipped with a magnetic stirrer, a gas inlet for hydrogen and carbon monoxide, a pressure gauge, a thermocouple, and a safety relief valve.[7][8]

-

Charging the Reactor: In a glovebox or under an inert atmosphere, charge the reactor with dicobalt octacarbonyl (Co₂(CO)₈) and a suitable solvent (e.g., toluene, hexane).

-

Purging the System: Seal the reactor and purge it several times with nitrogen or argon to remove any air.

-

Pressurization and Heating: Pressurize the reactor with a mixture of hydrogen (H₂) and carbon monoxide (CO). The typical pressure is in the range of 100 to 400 bar.[9] Heat the reactor to the desired temperature, usually between 100 °C and 180 °C.[10]

-

Reaction: Maintain the reaction at the set temperature and pressure with vigorous stirring. The reaction time can vary depending on the scale and specific conditions.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess gas in a well-ventilated fume hood.

-

Product Handling: The resulting solution contains HCo(CO)₄ and is typically used directly for subsequent reactions. Due to its instability, isolation is often avoided.

References

- 1. Cobalt, tetracarbonylhydro- [webbook.nist.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound HCo(CO)4 Supplier [benchchem.com]

- 5. supercriticalfluids.com [supercriticalfluids.com]

- 6. High pressure reactors - UOSlab [en.uoslab.com]

- 7. asynt.com [asynt.com]

- 8. njhjchem.com [njhjchem.com]

- 9. US3725534A - Method of forming complex cobalt carbonyl compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Structure and Bonding in Hydridotetracarbonylcobalt(I) (HCo(CO)₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydridotetracarbonylcobalt(I), HCo(CO)₄, is a pivotal organometallic compound, renowned for its catalytic activity, particularly in hydroformylation reactions.[1][2] This technical guide provides a comprehensive examination of the electronic structure and bonding within this volatile and highly reactive molecule. A thorough understanding of these fundamental properties is crucial for optimizing existing catalytic processes and designing novel therapeutic agents that may interact with similar metal hydride moieties. This document collates quantitative structural and spectroscopic data, outlines detailed experimental methodologies for its characterization, and presents visual representations of its bonding and structure to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

HCo(CO)₄ adopts a trigonal bipyramidal geometry in the gas phase, as determined by gas-phase electron diffraction.[1][3] The molecule possesses C₃ᵥ symmetry, with the hydride (H) ligand and one carbonyl (CO) ligand occupying the axial positions, while the remaining three CO ligands reside in the equatorial plane.[1] The equatorial carbonyls are slightly bent out of the equatorial plane.[1] The cobalt atom is at the center of this structure, and its formal oxidation state is +1, assuming a formal hydride ion.[1]

Table 1: Structural Parameters of HCo(CO)₄

| Parameter | Value | Experimental Method |

| Co-H Bond Length | 1.556 Å | Gas-Phase Electron Diffraction[1] |

| Co-C (axial) Bond Length | 1.764 Å | Gas-Phase Electron Diffraction[1] |

| Co-C (equatorial) Bond Length | 1.764 Å | Gas-Phase Electron Diffraction[1] |

Electronic Configuration and the 18-Electron Rule

The stability of many organometallic complexes, including HCo(CO)₄, can be rationalized by the 18-electron rule. This rule posits that thermodynamically stable transition metal complexes are formed when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18. This configuration is analogous to the stable electron configuration of noble gases.

For HCo(CO)₄, the electron count is as follows:

-

Cobalt (Co): A group 9 element, contributes 9 valence electrons.

-

Four Carbonyl Ligands (4 x CO): Each CO ligand is a two-electron donor, contributing a total of 8 electrons.

-

Hydride Ligand (H): The hydride ligand is a one-electron donor.

-

Total Electron Count: 9 (from Co) + 8 (from 4 CO) + 1 (from H) = 18 electrons.

The adherence of HCo(CO)₄ to the 18-electron rule contributes to its relative stability, despite its high reactivity.

Nature of Chemical Bonding

The bonding in HCo(CO)₄ is a sophisticated interplay of covalent and coordinate covalent interactions, which can be understood by examining the individual bonds.

The Co-H Bond

The cobalt-hydrogen bond in HCo(CO)₄ is a significant feature of its chemistry. While it is formally considered a hydride, the compound is remarkably acidic for a metal hydride, with a pKa of 8.5.[1] This acidity indicates a substantial degree of covalent character and polarization of the Co-H bond, facilitating the release of a proton (H⁺).

The Co-CO Bonds and Synergistic Bonding

The bonding between the cobalt center and the carbonyl ligands is a classic example of synergistic bonding , also known as the Dewar-Chatt-Duncanson model. This model involves two main components:

-

σ-Donation: The carbon atom of the CO ligand donates a lone pair of electrons to an empty d-orbital on the cobalt atom, forming a sigma (σ) bond.

-

π-Backbonding: The cobalt atom, being in a low oxidation state, has filled d-orbitals that can donate electron density back into the empty π* antibonding orbitals of the CO ligands. This forms a pi (π) bond.

This mutual electron donation and acceptance strengthens the Co-C bond while consequently weakening the C-O triple bond. This weakening of the C-O bond is observable through infrared (IR) spectroscopy, where the C-O stretching frequency in HCo(CO)₄ is lower than that of free CO (2143 cm⁻¹).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Table 2: Predicted IR Carbonyl Stretching Modes for HCo(CO)₄ (C₃ᵥ Symmetry)

| Symmetry Representation | Activity | Description |

| 2A₁ | IR, Raman | Symmetric stretches of axial and equatorial COs |

| E | IR, Raman | Asymmetric stretch of equatorial COs |

Experimental Protocols

Disclaimer: HCo(CO)₄ is a highly toxic, volatile, and thermally unstable gas. All manipulations should be carried out in a well-ventilated fume hood or a glovebox by trained personnel with appropriate personal protective equipment (PPE), including respiratory protection.

Synthesis of HCo(CO)₄

HCo(CO)₄ is typically generated in situ for catalytic applications due to its instability.[2] A common laboratory-scale synthesis involves the following two steps:[1]

-

Reduction of Dicobalt Octacarbonyl (Co₂(CO)₈):

-

Reaction: Co₂(CO)₈ + 2 Na → 2 Na[Co(CO)₄]

-

Procedure: In an inert atmosphere (e.g., nitrogen or argon), a solution of dicobalt octacarbonyl in a suitable anhydrous solvent (e.g., diethyl ether or THF) is treated with a sodium amalgam (Na/Hg) or another suitable reducing agent. This cleaves the Co-Co bond to form sodium tetracarbonylcobaltate(-1).

-

-

Protonation of the Tetracarbonylcobaltate Anion:

-

Reaction: Na[Co(CO)₄] + H⁺ → HCo(CO)₄ + Na⁺

-

Procedure: The resulting solution of Na[Co(CO)₄] is carefully acidified with a strong acid (e.g., H₂SO₄ or H₃PO₄) at low temperatures to generate HCo(CO)₄. The volatile HCo(CO)₄ can then be removed from the reaction mixture by distillation under reduced pressure or by purging with an inert gas.

-

An alternative in situ generation method involves the direct hydrogenation of Co₂(CO)₈ under high pressure of synthesis gas (CO and H₂).[2]

Gas-Phase Infrared (IR) Spectroscopy

Obtaining a gas-phase IR spectrum of HCo(CO)₄ requires a specialized setup to handle its hazardous nature.

-

Sample Preparation: HCo(CO)₄ is prepared as described above and purified by vacuum distillation. The pure compound is a pale yellow liquid with a high vapor pressure.

-

Gas Cell: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is required. The cell must be leak-tight and connected to a vacuum line.

-

Procedure:

-

The gas cell is evacuated to a high vacuum.

-

A small amount of HCo(CO)₄ is carefully introduced into the cell from a cooled sample tube via the vacuum line. The pressure in the cell is monitored to obtain an optimal concentration for the measurement.

-

The filled gas cell is placed in the sample compartment of an FTIR spectrometer.

-

A background spectrum of the evacuated cell is recorded.

-

The IR spectrum of HCo(CO)₄ is then acquired.

-

After the measurement, the gas in the cell must be carefully condensed back into a cold trap and neutralized according to safety protocols.

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometric structure of volatile molecules.

-

Instrumentation: A specialized electron diffraction apparatus is used, which consists of an electron gun, a diffraction chamber, a nozzle for introducing the gaseous sample, and a detector.

-

Procedure:

-

A high-energy beam of electrons is generated and focused.

-

A stream of gaseous HCo(CO)₄ is effused through a fine nozzle into the diffraction chamber, which is maintained at a high vacuum.

-

The electron beam intersects the gas stream, and the electrons are scattered by the molecules.

-

The scattered electrons produce a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

The diffraction pattern, which consists of a series of concentric rings, is analyzed to determine the internuclear distances and bond angles in the molecule.

-

Conclusion

The electronic structure and bonding of HCo(CO)₄ are quintessential examples of the principles that govern the stability and reactivity of organometallic compounds. Its adherence to the 18-electron rule, the synergistic nature of its metal-ligand bonds, and its unique acidity for a metal hydride all contribute to its significant role in catalysis. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals, enabling further exploration and application of this important molecule and related systems in both industrial and pharmaceutical contexts. A thorough grasp of the safety precautions for handling this hazardous compound is paramount for any experimental work.

References

An In-Depth Technical Guide to the Discovery and History of Cobalt Tetracarbonyl Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, HCo(CO)₄, holds a significant place in the history of organometallic chemistry and industrial catalysis. Its discovery in the early 1930s marked the emergence of a new class of compounds, the transition metal hydrides. This guide provides a comprehensive overview of the discovery, synthesis, and the pivotal role of HCo(CO)₄ as the first industrial catalyst for hydroformylation, a process that continues to be of immense importance in the chemical industry.

Discovery and Early History

This compound was first synthesized and characterized by the German chemist Walter Hieber and his colleagues in the early 1930s.[1] This discovery was a landmark achievement, as HCo(CO)₄ was only the second transition metal hydride to be identified.[2] Hieber's work laid the foundational understanding of the synthesis and reactivity of metal carbonyl hydrides.

The industrial significance of this compound was unveiled in 1938 by Otto Roelen at Ruhrchemie AG.[3] While investigating the Fischer-Tropsch process, Roelen discovered that the addition of ethylene (B1197577) to the synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt catalyst led to the formation of propanal. This pioneering work established the hydroformylation, or "oxo," process, a cornerstone of industrial organic synthesis for the production of aldehydes from alkenes.[4]

Physicochemical and Structural Data

This compound is a volatile, pale yellow liquid with a notoriously unpleasant odor.[1] It is thermally unstable, decomposing to dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[2] The compound possesses a trigonal bipyramidal geometry with the hydride ligand occupying an axial position, resulting in C₃ᵥ symmetry.[1]

| Property | Value |

| Molecular Formula | HCo(CO)₄ |

| Molar Mass | 171.98 g/mol |

| Melting Point | -26 °C |

| Boiling Point | 47 °C (with decomposition) |

| Appearance | Pale yellow, volatile liquid |

| Vapor Pressure | >1 atm at 20 °C |

| Acidity (pKa) | 8.3 in acetonitrile |

| Co-H Bond Length | 1.556 Å |

| Co-C(equatorial) Bond Length | 1.764 Å |

| Co-C(axial) Bond Length | Not applicable (H is axial) |

| ΔH° for 2HCo(CO)₄ ⇌ Co₂(CO)₈ + H₂ | -4.054 kcal/mol |

| ΔS° for 2HCo(CO)₄ ⇌ Co₂(CO)₈ + H₂ | -3.067 cal/(mol·K) |

Experimental Protocols

Early Synthesis of this compound (Based on the Cyanide Method)

This method, developed in the era of Hieber's and his contemporaries' work, provides a pathway to HCo(CO)₄ from cobalt salts.

Materials:

-

Cobalt(II) chloride (CoCl₂)

-

Potassium cyanide (KCN)

-

Carbon monoxide (CO) gas

-

Sulfuric acid (H₂SO₄), dilute

-

Inert solvent (e.g., diethyl ether)

-

High-pressure autoclave

Procedure:

-

An aqueous solution of cobalt(II) chloride is treated with an excess of potassium cyanide to form the stable hexacyanocobaltate(II) complex, [Co(CN)₆]⁴⁻.

-

The solution of K₄[Co(CN)₆] is transferred to a high-pressure autoclave.

-

The autoclave is purged with carbon monoxide and then pressurized with CO gas.

-

The mixture is heated under pressure, leading to the displacement of cyanide ligands by carbon monoxide and the formation of the tetracarbonylcobaltate(-1) anion, [Co(CO)₄]⁻.

-

After cooling and depressurization, the resulting solution containing K[Co(CO)₄] is carefully acidified with dilute sulfuric acid under an inert atmosphere.

-

The volatile this compound is then distilled from the reaction mixture under reduced pressure and collected in a cold trap.

Caution: This procedure involves highly toxic materials (potassium cyanide, carbon monoxide) and high pressures. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

The Original Hydroformylation (Oxo) Process (Based on Roelen's Patent)

This protocol describes the landmark experiment that established the catalytic activity of cobalt in the hydroformylation of alkenes.

Materials:

-

An alkene (e.g., ethylene, propylene)

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

A cobalt catalyst source (e.g., finely divided cobalt metal, cobalt salts, or dicobalt octacarbonyl)

-

A high-pressure, stirred autoclave

Procedure:

-

The cobalt catalyst is introduced into the high-pressure autoclave.

-

The autoclave is sealed and purged with synthesis gas.

-

The alkene is introduced into the reactor.

-

The autoclave is pressurized with synthesis gas to the desired reaction pressure (typically 100-300 atm).

-

The mixture is heated to the reaction temperature (typically 120-180 °C) with vigorous stirring.

-

The reaction is allowed to proceed, monitored by the uptake of synthesis gas. In situ, the cobalt source reacts with carbon monoxide and hydrogen to form the active catalyst, HCo(CO)₄.

-

After the reaction is complete, the autoclave is cooled and carefully depressurized.

-

The liquid product, containing the aldehyde, is collected. The aldehyde can then be separated from the catalyst and unreacted starting materials by distillation.

Key Chemical Transformations and Mechanisms

Synthesis of this compound

One of the early and fundamental methods for the synthesis of metal carbonyl hydrides is the Hieber base reaction. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on a coordinated carbonyl ligand.

Caption: The Hieber Base Reaction for the synthesis of HCo(CO)₄.

The Hydroformylation Catalytic Cycle (Heck-Breslow Mechanism)

The mechanism of cobalt-catalyzed hydroformylation was elucidated by Richard F. Heck and David S. Breslow. The cycle involves a series of organometallic reactions, including ligand dissociation, alkene coordination, migratory insertion, and oxidative addition.

Caption: The Heck-Breslow cycle for cobalt-catalyzed hydroformylation.

Conclusion

The discovery of this compound and its subsequent application in the hydroformylation process represent a paradigm shift in industrial chemistry. These seminal discoveries not only introduced a new class of chemical compounds but also provided a powerful tool for the large-scale synthesis of valuable aldehydes. The fundamental principles of the Hieber base reaction and the Heck-Breslow cycle continue to be relevant in the design and understanding of modern catalytic systems. For researchers in catalysis and drug development, the story of HCo(CO)₄ serves as a testament to the profound impact of fundamental chemical discoveries on industrial processes and the development of new synthetic methodologies.

References

An In-depth Technical Guide to Cobalt Tetracarbonyl Hydride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, with the chemical formula HCo(CO)₄, is a pivotal organometallic compound that has garnered significant attention in both industrial and academic research.[1] First described by Hieber in the early 1930s, it holds the distinction of being the second transition metal hydride to be discovered.[1] This volatile, yellow liquid is renowned for its catalytic prowess, particularly in hydroformylation reactions, a cornerstone of industrial organic synthesis.[1] Despite its operational challenges stemming from its inherent instability, HCo(CO)₄ remains a subject of intense study due to its unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its primary applications.

Physical and Chemical Properties

This compound is a light yellow, volatile liquid characterized by an offensive and intolerable odor.[1] It is thermally unstable and readily decomposes, especially in the absence of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl (Co₂(CO)₈) and hydrogen gas.[1] This decomposition is noticeable as the pure, colorless compound develops a yellow tinge upon melting.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄HCoO₄ | [1] |

| Molar Mass | 171.98 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Odor | Offensive, intolerable, nauseating | [1] |

| Melting Point | -26.2 °C | [1] |

| Boiling Point | 47 °C | [1] |

| Solubility in Water | 0.05% (20 °C) | [1] |

| Solubility | Soluble in hexane, toluene, ethanol | [1] |

| Vapor Pressure | >1 atm (20 °C) | [1] |

Structure and Bonding

HCo(CO)₄ adopts a trigonal bipyramidal structure with C₃ᵥ symmetry.[1] The hydride ligand occupies an axial position, with the three equatorial carbonyl ligands slightly bent out of the equatorial plane.[1] Gas-phase electron diffraction studies have determined the Co-H and Co-C bond distances.[1] The oxidation state of cobalt in this compound is +1.[1]

Table 2: Structural Parameters of this compound

| Parameter | Value | Reference(s) |

| Molecular Geometry | Trigonal bipyramidal | [1] |

| Symmetry | C₃ᵥ | [1] |

| Co-H Bond Distance | 1.556 Å | [1] |

| Co-CO Bond Distance | 1.764 Å | [1] |

Acidity

A remarkable feature of this compound is its high acidity for a transition-metal hydride.[1] This acidity is a key aspect of its reactivity in catalytic cycles.[2] The stability of the resulting conjugate base, the tetracarbonylcobaltate anion ([Co(CO)₄]⁻), contributes to this pronounced acidity.[2]

Table 3: Acidity of this compound

| Solvent | pKₐ | Reference(s) |

| Water | 1 | [1] |

| Acetonitrile | 8.3 | [1] |

Chemical Reactivity

Decomposition: this compound is thermally unstable and decomposes to dicobalt octacarbonyl and hydrogen.[1] This equilibrium is sensitive to temperature and the partial pressure of carbon monoxide.[2] The thermodynamic parameters for this equilibrium have been determined.[1][2]

Table 4: Thermodynamic Parameters for the Decomposition of HCo(CO)₄

| Parameter | Value | Reference(s) |

| ΔH | 4.054 kcal/mol | [1][2] |

| ΔS | -3.067 cal/(mol·K) | [1][2] |

Ligand Substitution: The carbonyl ligands in HCo(CO)₄ can be readily substituted by other Lewis bases, such as tertiary phosphines.[1] For instance, triphenylphosphine (B44618) reacts to form HCo(CO)₃PPh₃ and HCo(CO)₂(PPh₃)₂.[1] These phosphine-substituted derivatives are generally more stable and less acidic than the parent hydride and are utilized to enhance catalyst selectivity in industrial hydroformylation processes.[1]

Experimental Protocols

Due to its instability, this compound is typically generated in situ for immediate use in catalytic reactions.

Experimental Workflow for in situ Synthesis

Caption: Workflow for the in situ generation of HCo(CO)₄.

Protocol for in situ Generation of this compound:

-

Reactor Preparation: A high-pressure autoclave reactor is charged with dicobalt octacarbonyl (Co₂(CO)₈) and an appropriate solvent (e.g., toluene).

-

Purging: The reactor is sealed and purged several times with syngas (a mixture of carbon monoxide and hydrogen) to remove any air.

-

Pressurization and Heating: The reactor is pressurized with syngas to the desired pressure (typically 100-400 bar) and heated to the reaction temperature (typically 100-250 °C).[3]

-

Formation of HCo(CO)₄: Under these conditions, dicobalt octacarbonyl reacts with hydrogen to form this compound in solution, which can then be used directly for catalysis. The reaction is as follows: Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄.[4]

Protocol for Laboratory-Scale Hydroformylation of 1-Octene (B94956)

This protocol describes a typical laboratory-scale hydroformylation of 1-octene using in situ generated this compound.

-

Catalyst Precursor: In a high-pressure autoclave, dicobalt octacarbonyl is dissolved in a suitable solvent such as toluene.

-

Reactant Addition: 1-octene is added to the reactor.

-

Reaction Conditions: The reactor is sealed, purged with syngas (CO/H₂), and then pressurized to the desired pressure (e.g., 30 bar). The mixture is heated to the reaction temperature (e.g., 140 °C) with stirring.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of 1-octene and the formation of nonanal (B32974) isomers.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is then typically analyzed to determine the conversion and selectivity. The cobalt catalyst can be recovered by oxidation to a water-soluble Co²⁺ salt.[5]

Signaling Pathways and Logical Relationships

The most significant application of this compound is in the hydroformylation of alkenes, a process that follows the Heck-Breslow mechanism.

Heck-Breslow Mechanism for Hydroformylation

Caption: The Heck-Breslow catalytic cycle for hydroformylation.

The catalytic cycle begins with the dissociation of a carbonyl ligand from HCo(CO)₄ to form the coordinatively unsaturated and highly reactive HCo(CO)₃.[6] This species then coordinates with an alkene, which subsequently undergoes migratory insertion of the hydride to form an alkyl-cobalt intermediate.[6] Carbonyl insertion into the cobalt-alkyl bond leads to an acyl-cobalt complex.[6] Oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the active catalyst, HCo(CO)₃, which can then re-enter the catalytic cycle.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[5] It is flammable and decomposes in air.[1] Personal protective equipment, including appropriate gloves, safety goggles, and a lab coat, should be worn at all times.[4] Due to its high volatility and toxicity, inhalation and skin contact must be avoided. All waste containing this compound should be disposed of following institutional and national guidelines for hazardous chemical waste.[7]

Conclusion

This compound, despite its challenging handling requirements, remains a fundamentally important compound in the field of organometallic chemistry and industrial catalysis. Its unique combination of acidity and catalytic activity in hydroformylation has paved the way for the large-scale production of aldehydes, which are versatile intermediates in the synthesis of a vast array of chemical products. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Hydroformylation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Spectroscopic Identification of Cobalt Tetracarbonyl Hydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride (HCo(CO)₄) is a pivotal organometallic compound, serving as a highly active catalyst in industrial hydroformylation processes, also known as the oxo process.[1] This volatile and thermally unstable yellow liquid necessitates in situ generation and characterization for most applications.[1] A thorough understanding of its spectroscopic signature is paramount for monitoring reaction kinetics, elucidating reaction mechanisms, and developing novel catalytic systems. This technical guide provides an in-depth overview of the spectroscopic techniques used to identify and characterize HCo(CO)₄, complete with experimental considerations and data interpretation.

Molecular Structure and Properties

HCo(CO)₄ adopts a trigonal bipyramidal geometry with C₃ᵥ symmetry. The hydride ligand occupies an axial position, influencing the vibrational modes of the four carbonyl ligands.[1] The compound is highly acidic for a metal hydride and readily decomposes in the absence of a high partial pressure of carbon monoxide (CO).[1]

Experimental Protocols

Due to its high volatility and thermal instability, HCo(CO)₄ is typically generated in situ immediately prior to or during spectroscopic analysis. The most common method involves the reaction of dicobalt octacarbonyl (Co₂(CO)₈) with hydrogen gas (H₂).[1]

In Situ Generation of HCo(CO)₄ for Spectroscopic Analysis

Objective: To generate HCo(CO)₄ in a spectroscopic cell for immediate analysis.

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Hydrogen gas (H₂)

-

Carbon monoxide (CO)

-

An appropriate solvent (e.g., hexane (B92381) for IR, deuterated benzene (B151609) or toluene (B28343) for NMR)

-

High-pressure spectroscopic cell (IR or NMR) equipped with gas inlet and outlet valves and a pressure gauge.

Procedure:

-

Cell Preparation: A high-pressure spectroscopic cell is charged with a solution of Co₂(CO)₈ in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Pressurization: The cell is then pressurized with a mixture of H₂ and CO gas. The partial pressures of H₂ and CO are critical for the equilibrium Co₂(CO)₈ + H₂ ⇌ 2HCo(CO)₄ and to prevent decomposition of the product.[1] Typical conditions for hydroformylation can range up to 100 atm.[2]

-

Heating (if necessary): The reaction can be facilitated by gentle heating, often to around 100°C, depending on the specific experimental requirements.[2]

-

Spectroscopic Measurement: Once the equilibrium is established, spectroscopic data (IR or NMR) is acquired directly on the reaction mixture within the high-pressure cell.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying HCo(CO)₄, primarily through the characteristic stretching vibrations of the carbonyl ligands (ν(CO)). The C₃ᵥ symmetry of the molecule gives rise to distinct IR-active vibrational modes.

Table 1: Infrared Vibrational Frequencies of HCo(CO)₄

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) (Gas Phase) |

| ν(CO) | A₁ | 2122 |

| ν(CO) | A₁ | 2062 |

| ν(CO) | E | 2043 |

Data sourced from computational studies and experimental observations.

Experimental Considerations for IR Spectroscopy:

-

In Situ Measurements: Due to the instability of HCo(CO)₄, spectra are typically recorded in situ using a high-pressure IR cell. This allows for the direct observation of the catalyst under reaction conditions.

-

Solvent Choice: Non-polar solvents such as hexane are often used to minimize solvent interference in the carbonyl stretching region.

-

Gas Phase vs. Solution: The vibrational frequencies can shift slightly between the gas phase and solution due to solvent effects.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a definitive signature for the hydride ligand in HCo(CO)₄. The proton nucleus is highly shielded, resulting in a characteristic upfield chemical shift.

Table 2: ¹H NMR Spectroscopic Data for HCo(CO)₄

| Nucleus | Chemical Shift (δ) | Solvent |

| ¹H | ~ -10 to -11 ppm | Non-polar organic solvents (e.g., C₆D₆) |

The exact chemical shift can be influenced by the solvent and temperature.

Experimental Considerations for ¹H NMR Spectroscopy:

-

High-Pressure NMR Tube: Similar to IR spectroscopy, NMR measurements are conducted in a high-pressure NMR tube to maintain the integrity of the HCo(CO)₄ under a CO/H₂ atmosphere.

-

Solvent Selection: Deuterated non-polar solvents are preferred to avoid interference from solvent protons.

-

Temperature: Low-temperature NMR can be employed to slow down dynamic processes and potentially sharpen the hydride signal, although the inherent instability of the compound must be considered.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of HCo(CO)₄ reveals a characteristic fragmentation pattern involving the sequential loss of carbonyl ligands.

Table 3: Mass Spectrometry Data for HCo(CO)₄

| m/z | Ion | Relative Intensity |

| 172 | [HCo(CO)₄]⁺ (Molecular Ion) | Moderate |

| 144 | [HCo(CO)₃]⁺ | High |

| 116 | [HCo(CO)₂]⁺ | High |

| 88 | [HCo(CO)]⁺ | High |

| 60 | [HCo]⁺ | High |

| 59 | [Co]⁺ | High |

Data interpreted from the NIST WebBook mass spectrum.[3] Relative intensities are approximate and can vary with instrument conditions.

Experimental Considerations for Mass Spectrometry:

-

Sample Introduction: Due to its volatility, HCo(CO)₄ can be introduced directly into the mass spectrometer from the gas phase or via a cooled inlet system to minimize decomposition.

-

Ionization Method: Electron ionization is a common method for analyzing volatile metal carbonyls, leading to predictable fragmentation patterns.[4]

Application in Mechanistic Studies: The Heck-Breslow Cycle

The spectroscopic identification of HCo(CO)₄ is crucial for understanding its role in catalytic cycles, such as the Heck-Breslow mechanism for hydroformylation.

Caption: The Heck-Breslow cycle for cobalt-catalyzed hydroformylation.

This diagram illustrates the key steps in the hydroformylation of an alkene to an aldehyde, catalyzed by HCo(CO)₄.[2][5][6][7][8] The cycle begins with the dissociation of a CO ligand from HCo(CO)₄ to form the active catalytic species, HCo(CO)₃.[5][7] This is followed by coordination of the alkene, migratory insertion to form an alkyl-cobalt intermediate, CO coordination, another migratory insertion to form an acyl-cobalt complex, oxidative addition of H₂, and finally, reductive elimination of the aldehyde product, regenerating the HCo(CO)₃ catalyst.[2]

Conclusion

The spectroscopic identification of this compound is essential for its study and application in catalysis. Infrared spectroscopy, ¹H NMR, and mass spectrometry provide a complementary suite of techniques for the unambiguous characterization of this important molecule. The ability to perform these analyses in situ is critical for overcoming the challenges posed by the compound's instability and for gaining insights into its role in catalytic processes like hydroformylation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cobalt, tetracarbonylhydro- [webbook.nist.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. Hydroformylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydroformylation | PDF [slideshare.net]

- 8. mt.com [mt.com]

An In-Depth Technical Guide to Cobalt Tetracarbonyl Hydride: Molecular Geometry, Synthesis, and Catalytic Role

For Researchers, Scientists, and Drug Development Professionals

Cobalt tetracarbonyl hydride, with the chemical formula HCo(CO)₄, is a pivotal organometallic compound that holds a significant place in industrial chemistry and academic research.[1][2] Discovered in the 1930s by Walter Hieber, this volatile, pale yellow liquid is renowned for its crucial role as a catalyst in hydroformylation, a process that converts alkenes into aldehydes.[1] This guide provides a comprehensive overview of the molecular geometry, experimental protocols for its synthesis, and its function in the industrially vital Heck-Breslow mechanism.

Molecular Geometry and Spectroscopic Properties

The molecular structure of this compound has been determined by spectroscopic and gas-phase electron diffraction studies to be a trigonal bipyramidal geometry.[1][2] The central cobalt atom is coordinated to four carbonyl (CO) ligands and one hydride (H) ligand. The hydride ligand occupies an axial position, with the other axial position taken by a carbonyl group. The remaining three carbonyl ligands are situated in the equatorial plane. This arrangement results in a molecule with C₃v symmetry.[1][2]

A key feature of HCo(CO)₄'s structure is the slight deviation of the equatorial CO ligands from a perfect plane.[2] Computational studies and experimental data have provided precise measurements of its bond lengths and angles, which are crucial for understanding its reactivity.

| Parameter | Value (Å) | Method |

| Co-C (equatorial) Bond Length | 1.764 | Gas-Phase Electron Diffraction |

| Co-C (axial) Bond Length | 1.764 | Gas-Phase Electron Diffraction |

| Co-H Bond Length | 1.556 | Gas-Phase Electron Diffraction |

| C-O (equatorial) Bond Length | ||

| C-O (axial) Bond Length |

| Parameter | Value (°) | Method |

| C(eq)-Co-C(eq) Bond Angle | ~120 | Inferred from TBP geometry |

| H(ax)-Co-C(eq) Bond Angle | ~90 | Inferred from TBP geometry |

| C(ax)-Co-C(eq) Bond Angle | ~90 | Inferred from TBP geometry |

| H(ax)-Co-C(ax) Bond Angle | ~180 | Inferred from TBP geometry |

Experimental Protocols: Synthesis of this compound

Due to its thermal instability and high volatility, this compound is typically synthesized in situ for immediate use in reactions.[1] The two primary methods for its preparation are the hydrogenation of dicobalt octacarbonyl and the acidification of the tetracarbonylcobaltate anion.

In Situ Synthesis via Hydrogenation of Dicobalt Octacarbonyl

This is the most common method for generating HCo(CO)₄ for industrial applications like hydroformylation.

Reaction:

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄

Detailed Protocol:

-

Apparatus: A high-pressure autoclave or reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Reagents:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Synthesis gas (a mixture of carbon monoxide and hydrogen, typically 1:1)

-

-

Procedure:

-

The high-pressure reactor is charged with a solution of dicobalt octacarbonyl in a suitable solvent (e.g., toluene, hexane).

-

The reactor is sealed and purged with nitrogen to remove any air.

-

The reactor is then pressurized with a 1:1 mixture of carbon monoxide and hydrogen to a pressure of 100 to 400 bar.

-

The temperature is raised to 100-250 °C.

-

The reaction mixture is stirred vigorously to ensure efficient gas-liquid contact.

-

The formation of HCo(CO)₄ is an equilibrium process. The progress of the reaction can be monitored by in situ infrared spectroscopy, observing the disappearance of the Co₂(CO)₈ bands and the appearance of the characteristic HCo(CO)₄ bands.

-

The resulting solution of HCo(CO)₄ is then used directly in the subsequent catalytic reaction.

-

Synthesis via Acidification of Sodium Tetracarbonylcobaltate

This method is often employed for smaller-scale laboratory preparations.

Reaction:

Co₂(CO)₈ + 2 Na(Hg) → 2 Na[Co(CO)₄] Na[Co(CO)₄] + H⁺ → HCo(CO)₄ + Na⁺

Detailed Protocol:

-

Apparatus: Schlenk line apparatus, dropping funnel, and a reaction flask with a magnetic stirrer. All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Sodium amalgam (Na(Hg)) or another suitable reducing agent

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

A proton source, such as a strong acid (e.g., sulfuric acid) or a solid acid.

-

-

Procedure:

-

Step 1: Formation of Sodium Tetracarbonylcobaltate

-

In a Schlenk flask under an inert atmosphere, a solution of dicobalt octacarbonyl in the chosen anhydrous solvent is prepared.

-

Sodium amalgam is carefully added to the solution with stirring. The reaction is exothermic and the color of the solution will change as the Co-Co bond in dicobalt octacarbonyl is cleaved.

-

The reaction is allowed to proceed until the starting material is consumed, which can be monitored by TLC or IR spectroscopy.

-

The excess sodium amalgam is carefully removed.

-

-

Step 2: Acidification to form HCo(CO)₄

-

The solution of sodium tetracarbonylcobaltate is cooled in an ice bath.

-

A stoichiometric amount of a strong acid is added dropwise from a dropping funnel with vigorous stirring.

-

The formation of the volatile HCo(CO)₄ is indicated by a color change.

-

Due to its volatility and instability, the resulting solution of HCo(CO)₄ should be used immediately. Isolation of pure HCo(CO)₄ is challenging and often unnecessary.

-

-

Role in Catalysis: The Heck-Breslow Mechanism

The primary industrial application of this compound is as a catalyst in the hydroformylation of alkenes, also known as the oxo process.[1] The widely accepted mechanism for this reaction is the Heck-Breslow mechanism.

The catalytic cycle begins with the active catalyst, which is the 16-electron species HCo(CO)₃, formed by the dissociation of a CO ligand from HCo(CO)₄. The cycle then proceeds through a series of steps involving alkene coordination, migratory insertion, CO insertion, and finally reductive elimination to produce an aldehyde and regenerate the catalyst.

Logical Workflow for In Situ Generation and Use

The inherent instability of HCo(CO)₄ necessitates its in situ generation for most applications. The following workflow illustrates the logical steps from the precursor to its use in a catalytic reaction.

References

An In-depth Technical Guide to the Acidity and pKa of Cobalt Tetracarbonyl Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tetracarbonyl hydride, HCo(CO)₄, is a pivotal organometallic compound, renowned for its catalytic role in industrial hydroformylation processes.[1] Despite its simple formula, this volatile, yellow liquid exhibits significant and unusual acidity for a transition metal hydride, a property that is central to its reactivity and catalytic function.[1] Understanding the acidity and pKa of HCo(CO)₄ is crucial for optimizing existing catalytic systems and for the rational design of new catalysts in organic synthesis and drug development.

This technical guide provides a comprehensive overview of the acidity of this compound, presenting key quantitative data, detailed experimental protocols for pKa determination, and visualizations of the underlying chemical principles and experimental workflows. Given the air-sensitive and thermally unstable nature of HCo(CO)₄, special emphasis is placed on the methodologies required for its safe handling and accurate characterization.[1][2]

Quantitative Data Summary

The acidity of this compound is highly dependent on the solvent system. A summary of its pKa values and related thermodynamic data is presented below.

Table 1: pKa Values of this compound in Various Solvents

| Solvent | pKa | Reference(s) |

| Water (estimated) | ~1 | [1][3] |

| Acetonitrile | 8.3 | [1][3] |

| Tetrahydrofuran (THF, calculated) | 11.4 |

Table 2: Thermodynamic Parameters for the Deprotonation of HCo(CO)₄

| Parameter | Value | Units | Conditions | Reference(s) |

| ΔH° | 4.054 | kcal/mol | In situ generation from Co₂(CO)₈ and H₂ | [1] |

| ΔS° | -3.067 | cal/(mol·K) | In situ generation from Co₂(CO)₈ and H₂ | [1] |

| Co-H Bond Dissociation Energy | ~278 | kJ/mol | Gas Phase |

The significant acidity of HCo(CO)₄ is attributed to the effective delocalization of the negative charge in its conjugate base, the tetracarbonylcobaltate anion, [Co(CO)₄]⁻, over the four carbonyl ligands.

Chemical Equilibrium

The acidity of this compound is defined by its deprotonation equilibrium in a given solvent (S).

Caption: Deprotonation equilibrium of HCo(CO)₄.

Experimental Protocols for pKa Determination

Due to the air-sensitivity and volatility of HCo(CO)₄, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Potentiometric Titration under Inert Atmosphere

Potentiometric titration is a reliable method for pKa determination. For air-sensitive compounds, the experimental setup must be modified to exclude oxygen and moisture.

Methodology:

-

Apparatus Setup:

-

A three-necked flask equipped with a combined pH electrode, a burette for titrant delivery, and a gas inlet/outlet for maintaining an inert atmosphere.

-

The entire setup should be assembled and purged with an inert gas before introducing any reagents.

-

A magnetic stirrer is used to ensure proper mixing.

-

-

Sample and Titrant Preparation:

-

A solution of HCo(CO)₄ is prepared in a degassed, anhydrous solvent (e.g., acetonitrile) of known concentration.

-

A standardized solution of a non-aqueous base (e.g., a solution of a strong, non-nucleophilic base in the same solvent) is used as the titrant.

-

-

Titration Procedure:

-

The HCo(CO)₄ solution is transferred to the titration vessel under a positive pressure of inert gas.

-

The pH electrode is calibrated using standard buffer solutions.

-

The titrant is added in small increments, and the potential (or pH) is recorded after each addition, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured potential (or pH) against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative plot).

-

The pKa is equal to the pH at the half-equivalence point.

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa by monitoring the chemical shift changes of a nucleus (e.g., ¹H of the hydride or ¹³C of the carbonyls) as a function of the solution's acidity.

Methodology:

-

Sample Preparation:

-

A series of NMR tubes are prepared under an inert atmosphere. J. Young NMR tubes are recommended for their excellent seal.

-

Each tube contains a solution of HCo(CO)₄ in a deuterated, anhydrous solvent (e.g., CD₃CN).

-

Varying amounts of a non-aqueous acid or base are added to each tube to create a range of acidities. Alternatively, a series of buffer solutions in the chosen solvent can be prepared.

-

-

NMR Measurement:

-

¹H or ¹³C NMR spectra are acquired for each sample.

-

The chemical shift of the hydride proton (for ¹H NMR) or the carbonyl carbons (for ¹³C NMR) is recorded for each sample.

-

-

Data Analysis:

-

The observed chemical shift is plotted against the pH or a related acidity function of the solution.

-

The resulting data is fitted to a sigmoidal curve.

-

The inflection point of the curve corresponds to the pKa of the compound.

-

Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl ligands in HCo(CO)₄ is sensitive to the electronic environment of the cobalt center. Deprotonation leads to a significant shift in the CO stretching bands, which can be used to determine the pKa.

Methodology:

-

Sample Preparation:

-

A solution of HCo(CO)₄ is prepared in an IR-transparent, anhydrous solvent (e.g., hexane (B92381) or a specialized non-coordinating solvent) in a gas-tight IR cell.

-

A series of solutions with varying acidities are prepared by adding controlled amounts of a non-aqueous acid or base.

-

-

IR Measurement:

-

The IR spectrum of each solution is recorded, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

The positions of the CO stretching bands are carefully determined for each sample.

-

-

Data Analysis:

-

The CO stretching frequency is plotted against the pH or acidity function of the solution.

-

The pKa is determined from the inflection point of the resulting sigmoidal plot, which represents the midpoint of the transition between the protonated and deprotonated forms.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the pKa determination of HCo(CO)₄, emphasizing the handling of this air-sensitive compound.

Caption: Workflow for pKa determination of HCo(CO)₄.

Conclusion

The pronounced acidity of this compound is a defining characteristic that underpins its utility in catalysis. Accurate determination of its pKa requires careful consideration of its air-sensitivity and volatility, necessitating the use of specialized experimental techniques under inert atmospheres. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this important organometallic compound, facilitating a deeper understanding of its chemical behavior and enabling the development of more efficient and selective catalytic processes.

References

In Situ Generation of Cobalt Tetracarbonyl Hydride from Dicobalt Octacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt tetracarbonyl hydride (HCo(CO)₄) is a pivotal catalyst and reagent in a variety of industrial and laboratory-scale chemical transformations, most notably in hydroformylation reactions. Due to its inherent thermal instability and volatility, in situ generation from its more stable precursor, dicobalt octacarbonyl (Co₂(CO)₈), is the preferred method of application. This technical guide provides an in-depth overview of the core principles and practical methodologies for the in situ generation of HCo(CO)₄ from Co₂(CO)₈. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key chemical pathways.

Introduction

This compound is a highly acidic transition metal hydride that serves as a key intermediate in catalytic cycles, particularly in the oxo process for the synthesis of aldehydes from alkenes.[1][2] Its high reactivity and limited stability necessitate its preparation immediately prior to use within the reaction vessel. The most common and direct method for the in situ generation of HCo(CO)₄ is the hydrogenation of dicobalt octacarbonyl.[3] This process involves the reversible reaction of Co₂(CO)₈ with hydrogen gas, typically under pressure.

An alternative two-step method involves the reduction of Co₂(CO)₈ with an alkali metal, such as sodium amalgam, to form the sodium salt of the tetracarbonylcobaltate anion (Na[Co(CO)₄]), followed by acidification to yield HCo(CO)₄.[3][4] This guide will focus primarily on the direct hydrogenation method due to its widespread use and atom economy.

Chemical Principles and Reaction Mechanisms

The in situ generation of this compound from dicobalt octacarbonyl via hydrogenation is governed by the following equilibrium:

Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄ [3]

This reaction is reversible, and the position of the equilibrium is influenced by temperature, pressure of hydrogen and carbon monoxide, and the solvent. High partial pressures of carbon monoxide can shift the equilibrium to the left, favoring the stability of Co₂(CO)₈.[3]

The mechanism of this transformation is believed to proceed through the oxidative addition of hydrogen across the cobalt-cobalt bond of Co₂(CO)₈.

Quantitative Data

The thermodynamic parameters for the hydrogenation of dicobalt octacarbonyl have been determined and are crucial for optimizing the reaction conditions.

| Parameter | Value | Units | Solvent | Reference |

| ΔH | 4.054 | kcal mol⁻¹ | - | [3] |

| ΔS | -3.067 | cal mol⁻¹ K⁻¹ | - | [3] |

Table 1: Thermodynamic Parameters for the Equilibrium Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄

The yield and rate of HCo(CO)₄ formation are highly dependent on the reaction conditions. The following table summarizes typical conditions employed in hydroformylation reactions where HCo(CO)₄ is generated in situ.

| Temperature (°C) | Pressure (bar) | H₂:CO Ratio | Solvent | Notes |

| 140 | 30 | 1:1 | Various organic solvents | Unmodified cobalt carbonyl catalyst is stable. |

| 100-180 | 100-350 | 1:1 | Alkanes, ethers, aromatics | Typical industrial hydroformylation conditions. |

Table 2: Typical Reaction Conditions for In Situ HCo(CO)₄ Generation and Use in Hydroformylation

Experimental Protocols

General Considerations and Safety Precautions

Dicobalt octacarbonyl is a flammable solid that can release carbon monoxide upon decomposition. This compound is a volatile, toxic, and pyrophoric liquid. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). High-pressure reactions should only be conducted in appropriate pressure-rated equipment with necessary safety features.

In Situ Generation of HCo(CO)₄ by Direct Hydrogenation

This protocol describes the in situ generation of HCo(CO)₄ for subsequent use in a hydroformylation reaction.

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous, deoxygenated solvent (e.g., toluene, hexanes, or THF)

-

High-purity hydrogen (H₂) gas

-

High-purity carbon monoxide (CO) gas (optional, for syngas applications)

-

A high-pressure reactor (autoclave) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas to remove any air.

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with the desired amount of dicobalt octacarbonyl and the anhydrous, deoxygenated solvent. The concentration of Co₂(CO)₈ will depend on the specific application.

-

Sealing and Purging: Seal the reactor and purge the system several times with hydrogen gas to remove the inert atmosphere.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure. If using a syngas mixture, introduce the appropriate ratio of H₂ and CO. Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).

-

Reaction Time: Allow the reaction to proceed for a sufficient time to establish the equilibrium and generate HCo(CO)₄. This pre-reaction time can vary depending on the specific conditions but is typically in the range of 30-60 minutes.

-

Introduction of Substrate: Once the in situ generation of HCo(CO)₄ is deemed complete (based on established protocols or in situ monitoring), the substrate for the subsequent reaction (e.g., an alkene for hydroformylation) can be introduced into the reactor.

In Situ Monitoring Techniques

The formation of HCo(CO)₄ can be monitored in real-time using specialized spectroscopic techniques capable of operating under high pressure.

-

High-Pressure Infrared (HP-IR) Spectroscopy: The carbonyl stretching frequencies of Co₂(CO)₈ and HCo(CO)₄ are distinct, allowing for the monitoring of the conversion.

-

High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy: ¹H NMR spectroscopy can be used to observe the appearance of the hydride signal of HCo(CO)₄.

Conclusion

The in situ generation of this compound from dicobalt octacarbonyl is a fundamental technique in organometallic chemistry and catalysis. Understanding the underlying chemical principles, having access to reliable quantitative data, and following detailed and safe experimental protocols are essential for the successful application of this highly reactive and valuable species. This guide provides a comprehensive foundation for researchers and professionals working in fields that utilize cobalt-catalyzed transformations. Further optimization of reaction conditions may be required for specific applications and substrates.

References

The Cornerstone of Industrial Carbonylation: A Technical Guide to the Historical Significance of HCo(CO)₄ in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of tetracarbonylhydridocobalt(I), HCo(CO)₄, a molecule that revolutionized industrial organic synthesis and laid the groundwork for modern catalytic carbonylation reactions. We delve into its discovery, the elucidation of its catalytic mechanism in the seminal hydroformylation reaction (oxo process), and its enduring legacy in the chemical industry.

Introduction: A Serendipitous Discovery that Shaped an Industry

The story of HCo(CO)₄ in catalysis is a testament to the power of curiosity-driven research. In 1938, while investigating the Fischer-Tropsch process at Ruhrchemie, German chemist Otto Roelen made an unexpected observation: the addition of ethylene (B1197577) to the syngas feed in the presence of a cobalt catalyst yielded propanal. This serendipitous discovery marked the birth of the "oxo process," now known as hydroformylation, a cornerstone of industrial chemistry for the production of aldehydes from alkenes.[1] The active catalyst in this remarkable transformation was later identified as HCo(CO)₄. This discovery was a landmark achievement, demonstrating for the first time the use of a homogeneous transition metal catalyst in a large-scale industrial process.

The Hydroformylation Reaction: Mechanism and Catalytic Cycle